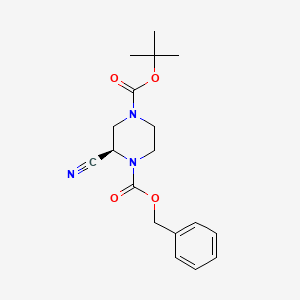

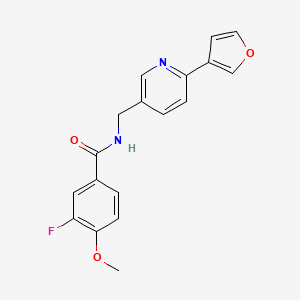

![molecular formula C14H13N3O2S B2977954 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-12-3](/img/structure/B2977954.png)

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been identified as strategic compounds for optical applications due to several key characteristics .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The molecular formula of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is C14H13N3O2S . Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity . The use of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the initial reagent led to an inseparable mixture of methyl esters of the reduced substrate .Physical And Chemical Properties Analysis

The average mass of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is 287.337 Da . Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .Aplicaciones Científicas De Investigación

Serotonin 5-HT6 Receptor Antagonists

This compound has been used in the synthesis of potent serotonin 5-HT6 receptor (5-HT6R) antagonists . The molecule’s conformational flexibility is restricted by the formation of an intramolecular hydrogen bond between 3-sulfo and 2-methylamino groups, which renders high potency and high selectivity to block serotonin-induced responses .

Fluorophores

Pyrazolo[1,5-a]pyrimidines, including this compound, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies compared to those of BODIPYs, and their photophysical properties are tunable .

Solid-State Emitters

The compound, when bearing simple aryl groups, allows good solid-state emission intensities . This makes it possible to design solid-state emitters by proper structural selection .

Treatment of CNS Disorders

The compound’s high affinity towards some tricyclic antipsychotics and its almost exclusive localization in the central nervous system (CNS) make it a potential therapeutic target for the treatment of many CNS disorders .

Treatment of Cancer

Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .

Treatment of Inflammatory or Viral Diseases

In addition to cancer, these compounds are also potential drugs in the treatment of inflammatory or viral diseases .

Mecanismo De Acción

Target of Action

The primary target of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is the serotonin 5-HT6 receptor . This receptor is almost exclusively localized in the central nervous system and has a relatively high affinity towards certain tricyclic antipsychotics .

Mode of Action

The molecule’s conformational flexibility is restricted by the formation of an intramolecular hydrogen bond between the 3-sulfo and 2-methylamino groups . This renders high potency and high selectivity to block serotonin-induced responses in cells stably expressing the human 5-HT6 receptor .

Biochemical Pathways

It is known that the compound interacts with the serotonin 5-ht6 receptor, which plays a crucial role in neurotransmission and the modulation of various neurological and psychiatric disorders .

Pharmacokinetics

The presence of a positively ionizable group (PI) on the pyrimidine ring of the scaffold members in positions 5, 6, or 7 could increase their 5HT6R blocking potency . This provides a possibility for designing 5HT6R ligands with modified ADME characteristics without grossly affecting efficiency of their interaction with the receptor .

Result of Action

The result of the action of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is the inhibition of serotonin-induced responses in cells stably expressing the human 5-HT6 receptor . This can potentially lead to the modulation of neurotransmission and the treatment of various neurological and psychiatric disorders .

Action Environment

The action environment of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is primarily the central nervous system, where the serotonin 5-HT6 receptor is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other neurotransmitters, the overall health of the nervous system, and the presence of other drugs or substances .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-8-11(2)17-14(16-10)13(9-15-17)20(18,19)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERQCQDVQZMDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332572 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

861209-12-3 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

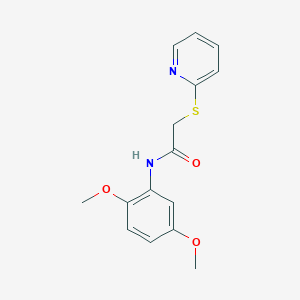

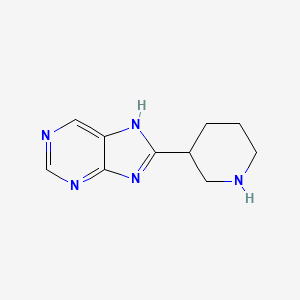

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

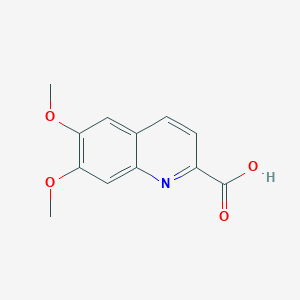

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

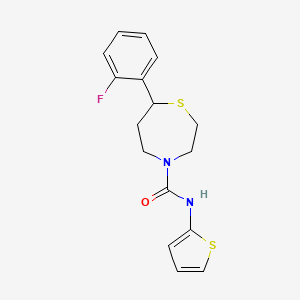

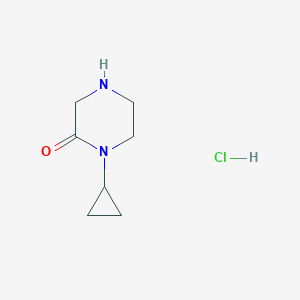

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

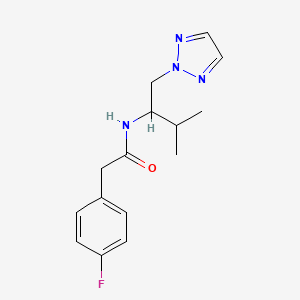

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)